(S)-1-(tert-Butoxycarbonyl)-4-(4-formylpyridin-3-yl)piperazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(tert-Butoxycarbonyl)-4-(4-formylpyridin-3-yl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a formyl group on the pyridine ring and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-(4-formylpyridin-3-yl)piperazine-2-carboxylic acid typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl (Boc) groups. The formylation of the pyridine ring can be achieved through Vilsmeier-Haack reaction conditions, which involve the use of formylating agents like DMF and POCl3 . The piperazine ring is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)-4-(4-formylpyridin-3-yl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: 4-(4-carboxypyridin-3-yl)piperazine-2-carboxylic acid.
Reduction: 4-(4-hydroxymethylpyridin-3-yl)piperazine-2-carboxylic acid.
Deprotection: 1-(4-formylpyridin-3-yl)piperazine-2-carboxylic acid.
Scientific Research Applications
(S)-1-(tert-Butoxycarbonyl)-4-(4-formylpyridin-3-yl)piperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4-(4-formylpyridin-3-yl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(tert-Butoxycarbonyl)-4-(4-methylpyridin-3-yl)piperazine-2-carboxylic acid: Similar structure but with a methyl group instead of a formyl group.
(S)-1-(tert-Butoxycarbonyl)-4-(4-nitropyridin-3-yl)piperazine-2-carboxylic acid: Contains a nitro group instead of a formyl group.
Uniqueness
(S)-1-(tert-Butoxycarbonyl)-4-(4-formylpyridin-3-yl)piperazine-2-carboxylic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C16H21N3O5 |
---|---|
Molecular Weight |
335.35 g/mol |
IUPAC Name |
(2S)-4-(4-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C16H21N3O5/c1-16(2,3)24-15(23)19-7-6-18(9-13(19)14(21)22)12-8-17-5-4-11(12)10-20/h4-5,8,10,13H,6-7,9H2,1-3H3,(H,21,22)/t13-/m0/s1 |
InChI Key |
JKMNRMJRINPAPY-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=CN=C2)C=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CN=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.